molecular formula C10H15N B3192368 (S)-1-P-Tolylpropan-1-amine CAS No. 623143-32-8

(S)-1-P-Tolylpropan-1-amine

Cat. No. B3192368
CAS RN: 623143-32-8
M. Wt: 149.23 g/mol
InChI Key: FWTZOQCAVLMPJE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-P-Tolylpropan-1-amine, also known as P-Toluenylpropan-1-amine, is a chiral amine compound that has been widely used in various scientific research applications. It has been used in pharmaceutical, medical, and industrial research, as well as in the synthesis of numerous other compounds. This compound has been found to have a wide range of biochemical and physiological effects, including a variety of beneficial medicinal applications.

Scientific Research Applications

Metal-Free Synthesis of Allylic Amines

Zhiming Wang and colleagues (2012) developed a method for the dehydrogenative cross-coupling reaction of primary and secondary anilines, carboxamides, and sulfonamides with 1,3-diarylpropenes to form a series of allylic amines without using metal catalysts. This approach facilitates the synthesis of allylamines, crucial for constructing biologically active compound libraries and has broad implications for scientific research (Wang et al., 2012).

Enantioenriched Amines Preparation

María Rodríguez-Mata and her team (2011) highlighted the importance of stereoselective syntheses for single enantiomers of biologically active amines. They demonstrated the enzymatic kinetic resolution and dynamic kinetic resolution processes using lipase B from Candida antarctica, leading to the preparation of enantioenriched (R)-amides and (S)-amines. This research opens pathways for producing single enantiomers of amines, vital for pharmaceutical applications (Rodríguez-Mata et al., 2011).

Biobased Amines and Polymers

V. Froidevaux and colleagues (2016) discussed the synthesis of biobased primary and secondary amines from biomass sources like carbohydrates, terpenes, or oleochemicals. They explored these amines as building blocks for creating biobased polymers, which are increasingly sought after for applications in automotive, aerospace, building, and health sectors due to their environmental benefits (Froidevaux et al., 2016).

Biomedical Applications of Poly(amido-amine)s

Poly(amido-amine)s (PAAs) are identified by P. Ferruti and collaborators (2002) as synthetic tert-amino polymers with extensive biomedical applications. They discussed the use of PAAs in heavy-metal-ion complexation, heparin neutralisation, and as non-viral vectors for intracytoplasmic delivery, showcasing the versatility and potential of PAAs in the medical field (Ferruti et al., 2002).

Atmospheric and Environmental Studies

X. Ge and associates (2011) reviewed the role of amines in the atmosphere, discussing their sources, dynamics, and implications for environmental chemistry. This comprehensive review provides insights into the ubiquity and significance of amines, including (S)-1-P-Tolylpropan-1-amine, in atmospheric processes and their potential environmental impacts (Ge et al., 2011).

properties

IUPAC Name

(1S)-1-(4-methylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTZOQCAVLMPJE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-P-Tolylpropan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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